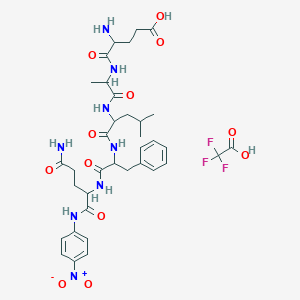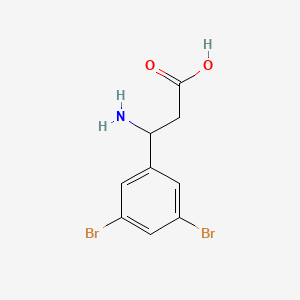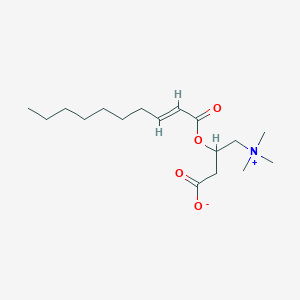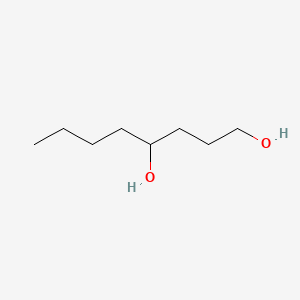
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine is an organic compound with the molecular formula C28H16Br4N2 and a molecular weight of 700.06 g/mol It is a derivative of pyrazine, characterized by the presence of four bromophenyl groups attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazine ring . The reaction conditions often include refluxing the reactants in a solvent such as ethanol or acetic acid, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form extended conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications . Additionally, the presence of bromine atoms can influence the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine: Similar structure but with carboxylic acid groups instead of bromine atoms.
2,3,5,6-Tetrakis(4-methylphenyl)pyrazine: Contains methyl groups instead of bromine atoms.
2,3,5,6-Tetrakis(4-nitrophenyl)pyrazine: Contains nitro groups instead of bromine atoms.
Uniqueness
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C28H16Br4N2 |
|---|---|
Poids moléculaire |
700.1 g/mol |
Nom IUPAC |
2,3,5,6-tetrakis(4-bromophenyl)pyrazine |
InChI |
InChI=1S/C28H16Br4N2/c29-21-9-1-17(2-10-21)25-26(18-3-11-22(30)12-4-18)34-28(20-7-15-24(32)16-8-20)27(33-25)19-5-13-23(31)14-6-19/h1-16H |
Clé InChI |
GYJBLGCTJJHWIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(N=C(C(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)


![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)



![1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)
